![molecular formula C20H16ClNO3 B2521306 N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide CAS No. 478067-14-0](/img/structure/B2521306.png)

N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

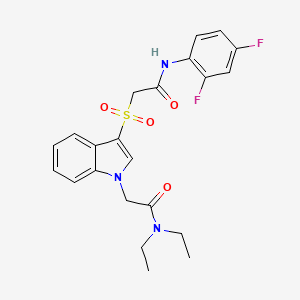

N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide is a compound that likely exhibits interesting chemical and physical properties due to its structural features. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related research on pyran derivatives and similar aromatic compounds with halogen substituents.

Synthesis Analysis

The synthesis of pyran derivatives, such as 2-amino-4H-pyrans, has been achieved through oxidative difunctionalization using iodobenzene diacetate (IBD) and N-chlorosuccinimide (NCS) in an alcoholic medium . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities. The process involves geminal dialkoxylation and the migration of an amino group, which could be a key step in synthesizing the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . These techniques could be applied to N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide to gain insights into its molecular geometry, intermolecular interactions, and electronic properties. The presence of a 4-chlorophenyl group is known to influence the crystal packing and stability of such molecules through various interactions, including hydrogen bonding and π-interactions.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. For instance, the presence of a chlorophenyl group in pyrazole derivatives has been shown to be significant in the synthesis and stabilization of the compounds . The chlorophenyl group could undergo various chemical reactions, such as nucleophilic substitution or participate in the formation of hydrogen bonds, which could affect the overall reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the functional groups present in its structure. The pyran ring, chlorophenyl moiety, and carboxamide group each contribute to the compound's solubility, melting point, and potential biological activity. Computational studies, including DFT calculations and computational structure-activity relationship analysis, could provide further insights into the properties of the compound, as has been done for related pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

Analytical Methods in Research

Analytical Techniques for Antioxidant Activity Assessment : This review highlights various analytical methods used to determine the antioxidant activity of compounds, emphasizing the importance of detecting mechanism, applicability, advantages, and disadvantages of these methods. These techniques are crucial for evaluating the potential therapeutic effects of new compounds, including their antioxidant properties which could be relevant for research into compounds similar to "N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide" (Munteanu & Apetrei, 2021).

Environmental Impact Studies

Chlorophenols in Waste Incineration : Research into the environmental impact of chlorophenols, which are related to the chlorophenyl group in the compound, reveals their role as precursors to dioxins in processes like Municipal Solid Waste Incineration. This is crucial for understanding the environmental persistence and toxicology of chlorophenyl compounds (Peng et al., 2016).

Potential Pharmacological Applications

Anticancer Drug Research : A study exploring tumor specificity and keratinocyte toxicity of various compounds indicates the approach to evaluating potential anticancer applications. This methodology could be applied to assess the pharmacological relevance of "N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide" for developing new anticancer drugs with reduced toxicity (Sugita et al., 2017).

Eigenschaften

IUPAC Name |

N-[6-(4-chlorophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3/c1-12-3-5-15(6-4-12)19(23)22-18-13(2)11-17(25-20(18)24)14-7-9-16(21)10-8-14/h3-11H,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGNQAAEDXSOHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(OC2=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2521223.png)

![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2521227.png)

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2521231.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2521233.png)

![5-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2521234.png)

![Benzo[d][1,3]dioxol-5-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone](/img/structure/B2521238.png)

![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2521243.png)

![7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B2521244.png)

![6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B2521245.png)